molecular formula C40H77NO B12658992 (Z,Z)-N-Octadec-9-enyldocos-13-enamide CAS No. 87075-62-5

(Z,Z)-N-Octadec-9-enyldocos-13-enamide

Cat. No.: B12658992
CAS No.: 87075-62-5
M. Wt: 588.0 g/mol
InChI Key: SFUDABXTUIYDDF-CLFAGFIQSA-N
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Description

(Z,Z)-N-Octadec-9-enyldocos-13-enamide is a complex organic compound characterized by its unique structure, which includes two double bonds in the Z configuration. This compound is part of a broader class of fatty acid amides, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-N-Octadec-9-enyldocos-13-enamide typically involves the reaction of octadec-9-enylamine with docos-13-enoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired Z,Z configuration. Common reagents used in this synthesis include catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-N-Octadec-9-enyldocos-13-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(Z,Z)-N-Octadec-9-enyldocos-13-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cell signaling and membrane dynamics.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of (Z,Z)-N-Octadec-9-enyldocos-13-enamide involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate signaling pathways by binding to these targets, thereby influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Z,Z)-N-Octadec-9-enylhexadec-13-enamide
  • (Z,Z)-N-Octadec-9-enyloctadec-13-enamide

Uniqueness

(Z,Z)-N-Octadec-9-enyldocos-13-enamide is unique due to its specific chain length and double bond configuration, which confer distinct physical and chemical properties. These properties make it particularly suitable for certain applications, such as in the formulation of specialized cosmetic products.

Properties

CAS No.

87075-62-5

Molecular Formula

C40H77NO

Molecular Weight

588.0 g/mol

IUPAC Name

(Z)-N-[(Z)-octadec-9-enyl]docos-13-enamide

InChI

InChI=1S/C40H77NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(42)41-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-39H2,1-2H3,(H,41,42)/b19-17-,20-18-

InChI Key

SFUDABXTUIYDDF-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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